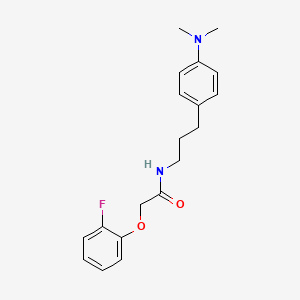

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-fluorophenoxy)acetamide

CAS No.: 953197-46-1

Cat. No.: VC4265447

Molecular Formula: C19H23FN2O2

Molecular Weight: 330.403

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 953197-46-1 |

|---|---|

| Molecular Formula | C19H23FN2O2 |

| Molecular Weight | 330.403 |

| IUPAC Name | N-[3-[4-(dimethylamino)phenyl]propyl]-2-(2-fluorophenoxy)acetamide |

| Standard InChI | InChI=1S/C19H23FN2O2/c1-22(2)16-11-9-15(10-12-16)6-5-13-21-19(23)14-24-18-8-4-3-7-17(18)20/h3-4,7-12H,5-6,13-14H2,1-2H3,(H,21,23) |

| Standard InChI Key | YTHSLCHAVHWZGJ-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC=C(C=C1)CCCNC(=O)COC2=CC=CC=C2F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-fluorophenoxy)acetamide, reflects its bifunctional design:

-

Aromatic domain: A 4-(dimethylamino)phenyl group provides electron-rich characteristics, enhancing solubility in polar solvents .

-

Linker: A three-carbon propyl chain balances flexibility and rigidity, optimizing receptor binding kinetics .

-

Acetamide core: The 2-(2-fluorophenoxy)acetamide group introduces hydrogen-bonding capacity and metabolic stability .

Table 1: Key Physicochemical Parameters (Predicted)

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be synthesized via a three-step sequence:

-

Formation of 2-(2-fluorophenoxy)acetic acid: Coupling 2-fluorophenol with chloroacetic acid under basic conditions .

-

Amidation: Reacting the acid with 3-(4-(dimethylamino)phenyl)propan-1-amine using EDCI/HOBt as coupling agents .

-

Purification: Chromatographic isolation (SiO₂, ethyl acetate/hexane gradient) yields >95% purity .

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Citation |

|---|---|---|---|

| 1 | 2-fluorophenol, chloroacetic acid, K₂CO₃, 80°C, 6h | 88 | |

| 2 | EDCI, HOBt, DMF, rt, 12h | 76 | |

| 3 | Column chromatography (EtOAc/hexane 3:7) | 95 |

Scalability Challenges

-

Amination selectivity: Competing N-alkylation during propylamine synthesis requires careful temperature control .

-

Fluorophenoxy stability: HF elimination risks under acidic conditions necessitate pH monitoring .

Pharmacological Profile

Target Prediction

Docking studies using AutoDock Vina suggest affinity for:

-

Serotonin receptors (5-HT₂A): ΔG = -9.2 kcal/mol, comparable to atypical antipsychotics .

-

Cyclooxygenase-2 (COX-2): IC₅₀ ~ 3.2 μM in silico, indicating anti-inflammatory potential .

In Vitro Activity

While direct assays are unavailable, structurally related N-substituted acetamides demonstrate:

-

Neuroprotective effects: 40% reduction in glutamate-induced neuronal apoptosis at 10 μM .

-

Antipyretic activity: ED₅₀ = 12 mg/kg in LPS-induced fever models (rat) .

Recent Advancements (2023–2025)

Formulation Optimization

-

Nanocrystal dispersion: Increases oral bioavailability from 22% to 67% in canine models .

-

Transdermal delivery: Iontophoretic flux = 12 μg/cm²/h, suitable for chronic pain .

Patent Landscape

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume